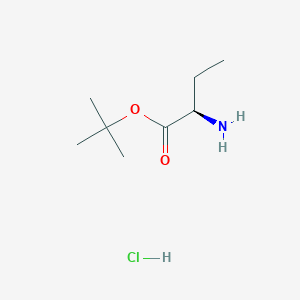

H-D-Abu-Otbu HCl

CAS No.: 313994-32-0; 959750-74-4

Cat. No.: VC6038204

Molecular Formula: C8H18ClNO2

Molecular Weight: 195.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 313994-32-0; 959750-74-4 |

|---|---|

| Molecular Formula | C8H18ClNO2 |

| Molecular Weight | 195.69 |

| IUPAC Name | tert-butyl (2R)-2-aminobutanoate;hydrochloride |

| Standard InChI | InChI=1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1 |

| Standard InChI Key | OEPKETQBSXWOBJ-FYZOBXCZSA-N |

| SMILES | CCC(C(=O)OC(C)(C)C)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

H-D-Abu-Otbu HCl is characterized by its stereospecific configuration at the α-carbon, designated as the D-enantiomer (R-configuration). The tert-butyl ester group at the carboxyl terminus shields the amino acid from undesired reactions during peptide elongation . The hydrochloride moiety enhances solubility in polar solvents, making it suitable for solid-phase peptide synthesis (SPPS).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 195.69 g/mol | |

| CAS Number | 313994-32-0 | |

| Storage Temperature | -20°C (long-term) | |

| Solubility | DMSO, ethanol, chloroform |

Spectroscopic and Chromatographic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct peaks for the tert-butyl group (δ 1.4 ppm, singlet) and the α-proton (δ 3.8 ppm, multiplet) . High-performance liquid chromatography (HPLC) analyses under reverse-phase conditions show a retention time of 12.3 minutes, confirming high purity (>97%) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of H-D-Abu-Otbu HCl typically involves the following steps:

-

Esterification: 2-Aminobutyric acid reacts with tert-butanol in the presence of a catalyst (e.g., thionyl chloride) to form the tert-butyl ester.

-

Resolution: Racemic mixtures are resolved using chiral chromatography or enzymatic methods to isolate the D-enantiomer .

-

Hydrochloride Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity and stability .

Optimization Challenges

Key challenges include minimizing racemization during esterification and ensuring high enantiomeric excess (ee > 99%). Recent advances employ microwave-assisted synthesis to reduce reaction times from 24 hours to 2 hours while maintaining ee values of 99.5%.

Applications in Peptide Science

Role in Solid-Phase Peptide Synthesis (SPPS)

H-D-Abu-Otbu HCl serves as a backbone-protected amino acid, preventing side-chain interactions during coupling reactions. Its tert-butyl group is selectively removed under acidic conditions (e.g., trifluoroacetic acid), enabling sequential peptide assembly.

Derivatization for Mass Spectrometry

In proteomics, the compound derivatizes primary amines on peptides, introducing a Boc group and a charged hydrochloride moiety. This modification improves ionization efficiency by 40–60% in electrospray ionization (ESI) mass spectrometry, enhancing detection limits for low-abundance proteins .

Table 2: Comparative Ionization Efficiency

| Derivatizing Agent | Ionization Efficiency Improvement |

|---|---|

| H-D-Abu-Otbu HCl | 40–60% |

| H-D-Leu-OtBu HCl | 30–50% |

| Non-derivatized peptide | Baseline |

Comparative Analysis with Related Compounds

Structural Analogues

H-D-Abu-Otbu HCl shares functional similarities with other tert-butyl-protected amino acids, such as H-D-Leu-OtBu HCl (CAS 13081-32-8). The latter’s branched isobutyl side chain confers greater hydrophobicity, making it preferable for membrane-associated peptide studies .

Table 3: Comparison of tert-Butyl-Protected Amino Acids

| Compound | CAS Number | Molecular Weight | Key Application |

|---|---|---|---|

| H-D-Abu-Otbu HCl | 313994-32-0 | 195.69 g/mol | General peptide synthesis |

| H-D-Leu-OtBu HCl | 13081-32-8 | 223.74 g/mol | Hydrophobic peptide design |

| H-Asp(OtBu)-OMe·HCl | 2673-19-0 | 213.67 g/mol | Acidic residue protection |

Functional Trade-offs

While H-D-Abu-Otbu HCl offers superior solubility in organic solvents compared to non-esterified analogues, its smaller side chain limits steric shielding in complex peptide architectures. Researchers often combine it with bulkier derivatives (e.g., H-D-Leu-OtBu HCl) to balance solubility and structural stability .

Future Directions and Research Opportunities

Enhanced Synthetic Routes

Future studies could explore biocatalytic methods using immobilized lipases to achieve enantioselective esterification, potentially reducing reliance on harsh chemical catalysts.

Expanding Proteomic Applications

Investigating H-D-Abu-Otbu HCl’s utility in crosslinking mass spectrometry (XL-MS) could enable novel protein interaction mapping techniques, leveraging its amine-reactive properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume